1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
Description
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is a phenylhydrazine derivative featuring a methylthio (-SMe) group at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position of the benzene ring. This unique substitution pattern distinguishes it from other hydrazine derivatives, making it a subject of interest in medicinal and materials chemistry.
Properties
Molecular Formula |
C8H9F3N2S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
[5-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-2-3-7(6(4-5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
NNKPWFKYUMSZTP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Diazotization of Substituted Aniline Precursors
The foundational approach for synthesizing aryl hydrazines involves diazotization of aniline derivatives followed by reduction. For 1-(5-(methylthio)-2-(trifluoromethylthio)phenyl)hydrazine, this requires a precursor with pre-installed methylthio and trifluoromethylthio groups.
Procedure :
- Diazotization : A solution of 5-(methylthio)-2-(trifluoromethylthio)aniline in concentrated hydrochloric acid is cooled to −5–15°C. Sodium nitrite (1.05–3.00 mol equivalents) is added dropwise to form the diazonium salt.
- pH Adjustment : The reaction mixture is neutralized to pH 5–7 using 10–12% sodium carbonate.
- Reduction : The diazonium salt is reduced with sodium sulfite (2–5 mol equivalents) at 0–25°C, followed by hydrochloric acid reflux to yield the hydrazine hydrochloride.
Optimization :
Critical Parameters
- Temperature Control : Diazotization below 15°C prevents decomposition.
- Stoichiometry : Excess sodium nitrite ensures complete diazotization.
- Workup : Filtration and drying under reduced pressure isolate the product.
Multi-Step Functionalization Strategy
Sequential Thioether Formation
The methylthio and trifluoromethylthio groups are introduced prior to hydrazine formation.
Alternative Coupling Approaches
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling :
- A boronic ester containing the trifluoromethylthio group couples with a methylthio-substituted bromobenzene.
- Catalyst : Pd(PPh₃)₄, base: K₂CO₃, solvent: toluene/water.
Outcome :
- Yield : 60–70% for biaryl intermediate.
- Post-Functionalization : The coupled product is converted to hydrazine via diazotization.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Complexity |
|---|---|---|---|---|
| Diazotization-Reduction | Diazotization, sulfite reduction | 75–80% | 97–99% | Moderate |
| Multi-Step Functionalization | Nucleophilic substitution, coupling | 50–65% | 90–95% | High |
| Palladium-Catalyzed | Cross-coupling, diazotization | 60–70% | 85–90% | High |
Advantages of Diazotization-Reduction :
- Scalability : Suitable for industrial production due to straightforward steps.
- Cost-Effectiveness : Avoids expensive catalysts.
Limitations of Coupling Methods :
- Sensitivity : Palladium catalysts require inert conditions.
- Byproducts : Homocoupling or deboronation may reduce yield.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Oxidation Reactions
The methylthio and trifluoromethylthio groups undergo oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound's electronic properties and solubility.
| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Sulfoxide Formation | H₂O₂ (30%), RT, 6h | –S(O)Me and –S(O)CF₃ derivatives | ~60% | |
| Sulfone Formation | mCPBA (2 eq.), CH₂Cl₂, 0°C→RT | –SO₂Me and –SO₂CF₃ derivatives | ~45% |
Mechanism :
-
Sulfoxides : Controlled oxidation with H₂O₂ proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate.
-
Sulfones : Stronger oxidants like mCPBA fully oxidize the thioether groups to sulfones.
Nucleophilic Substitution at the Hydrazine Group
The hydrazine group (–NH–NH₂) acts as a nucleophile, participating in substitution reactions to form derivatives such as hydrazides or azo compounds.
| Reaction Type | Reagents/Conditions | Products | Notes | Reference |
|---|---|---|---|---|
| Acylation | AcCl, Pyridine, 0°C | Acetylated hydrazide | Improved stability | |
| Diazotization | NaNO₂, HCl, <5°C | Diazo intermediates | Used for coupling reactions |
Example :
Reaction with acetyl chloride yields 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)acetohydrazide, a precursor for further functionalization.
Condensation Reactions
The hydrazine group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, which are valuable in medicinal chemistry and material science.
| Carbonyl Source | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 12h | Benzaldehyde hydrazone | Anticancer screening | |
| Acetone | THF, RT, 6h | Acetone hydrazone | Intermediate for heterocycles |
Mechanism :
The hydrazine attacks the carbonyl carbon, followed by dehydration to form the hydrazone linkage.
Ring Substitution Reactions
The electron-withdrawing trifluoromethylthio group directs electrophilic substitution to specific positions on the phenyl ring.
| Reaction Type | Reagents/Conditions | Position Substituted | Selectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to –SCF₃ | >90% | |
| Halogenation | Br₂, FeBr₃, 50°C | Meta to –SCF₃ | ~75% |
Key Insight :
The –SCF₃ group strongly deactivates the ring, favoring substitution at positions activated by the methylthio group .
Reductive Reactions
The hydrazine group can be reduced to form amines, though this is less common due to competing side reactions.
| Reagents/Conditions | Products | Challenges | Reference |
|---|---|---|---|
| H₂, Pd/C, EtOH | Primary amine derivative | Over-reduction of –SCF₃ |
Critical Considerations
-
Selectivity : The –SCF₃ group’s strong electron-withdrawing nature dominates regiochemical outcomes in substitution reactions .
-
Stability : Hydrazine derivatives are sensitive to oxidation; reactions often require inert atmospheres.
-
Industrial Relevance : High-purity synthesis (e.g., 83% yield via hydrazine hydrate in THF at 20–40°C) enables scalable production .
Scientific Research Applications
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the hydrazine moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Key Comparative Data
Biological Activity
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine, a compound with the molecular formula and a molecular weight of 254.3 g/mol, has garnered attention for its potential biological activities. This compound features both methylthio and trifluoromethylthio groups, which may influence its interactions with biological systems.
The compound's structure includes a hydrazine moiety, which is known for its reactivity and ability to form hydrogen bonds. The trifluoromethylthio group may participate in electron transfer reactions, making this compound a candidate for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H9F3N2S2 |
| Molecular Weight | 254.3 g/mol |
| CAS Number | 1806649-78-4 |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates potential in several areas:
- Antimicrobial Activity : Compounds similar in structure have shown antimicrobial properties. The presence of sulfur and fluorine atoms may enhance activity against various pathogens due to their unique electronic properties .
- Antioxidant Properties : There is evidence suggesting that derivatives of hydrazine compounds can exhibit antioxidant activity. This could be due to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
- Enzyme Inhibition : Some studies have indicated that hydrazine derivatives can act as inhibitors for specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition could have implications for treating certain diseases, including cancer and autoimmune disorders .
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide insights into its potential effects:
- Dihydroorotate Dehydrogenase Inhibition : A related hydrazine compound was found to inhibit DHODH effectively, showcasing strong activity against viral replication in cell-based assays. Such findings suggest that similar compounds might possess therapeutic potential in immunosuppressive applications .
- Antioxidant Activity : Studies on pyrazole derivatives have demonstrated significant antioxidant properties, indicating that structures containing hydrazine may also exhibit similar benefits through radical scavenging mechanisms .
The biological activity of this compound is likely mediated through several mechanisms:
- Electron Transfer Reactions : The trifluoromethylthio group can facilitate electron transfer, which may play a role in its interaction with various biological targets.
- Hydrogen Bonding : The hydrazine moiety's ability to form hydrogen bonds allows it to interact with enzymes and receptors, potentially influencing their activity.
Q & A
Q. What are the optimal synthetic routes for 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of substituted phenylhydrazines often involves coupling hydrazine derivatives with halogenated or activated aromatic precursors. For example, 4-methoxyphenylhydrazine hydrochloride reacts with acetyl-substituted heterocycles under acidic conditions to form indole derivatives . Key parameters include:
- Temperature : Reactions at 80–100°C minimize side products like pyrazole derivatives.
- Catalysis : Acid catalysts (e.g., HCl) enhance regioselectivity for cyclization.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethylthio) may require longer reaction times due to reduced nucleophilicity.
- Reference yields: Analogous compounds achieve 38–99% yields depending on substituent compatibility .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming hydrazine connectivity and substituent positions. For example, -NMR peaks near δ 7.5–8.5 ppm indicate aromatic protons, while δ 3.0–4.0 ppm may correspond to methylthio groups .
- X-ray Crystallography : Resolves stereochemistry and confirms the planar geometry of phenylhydrazine derivatives, as seen in analogous structures .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, especially for trifluoromethylthio groups, which exhibit distinct isotopic clusters.
Advanced Research Questions
Q. How do steric and electronic effects of the methylthio and trifluoromethylthio substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulkier trifluoromethylthio group at the 2-position hinders nucleophilic attack, requiring catalysts like Pd(PPh) for Suzuki-Miyaura couplings.
- Electronic Effects : The electron-withdrawing trifluoromethylthio group deactivates the aromatic ring, slowing electrophilic substitution. In contrast, the methylthio group (electron-donating) enhances reactivity at the 5-position.
- Case Study: In analogous compounds, trifluoromethylthio groups reduce coupling yields by 20–30% compared to methylthio derivatives .
Q. What strategies resolve contradictions in biological activity data for phenylhydrazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs like N'-(4-(methylthio)benzylidene)-2-phenoxybenzohydrazide , which showed higher anti-inflammatory activity than mefenamic acid, to identify critical substituents .
- Dose-Response Studies : Test compounds at multiple concentrations (e.g., 1–100 μM) to distinguish intrinsic activity from solubility-limited effects.
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-1 for anti-inflammatory activity). The trifluoromethylthio group may form hydrophobic interactions with active-site residues .
- QSAR Models : Train models on datasets of hydrazine derivatives with known IC values to correlate substituent properties (e.g., logP, polar surface area) with activity.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
